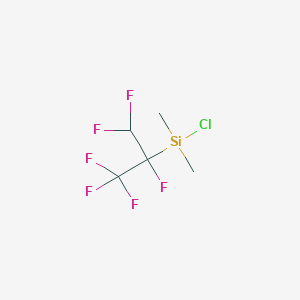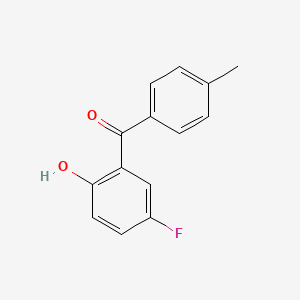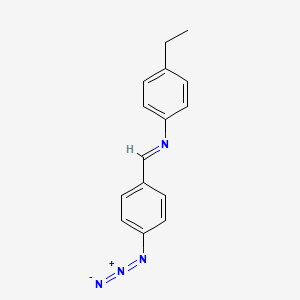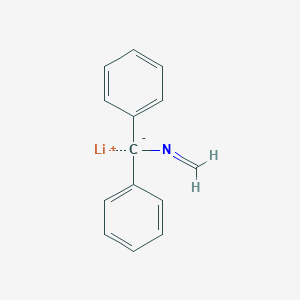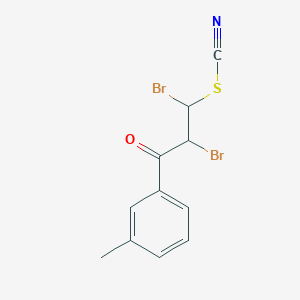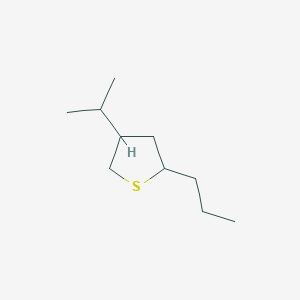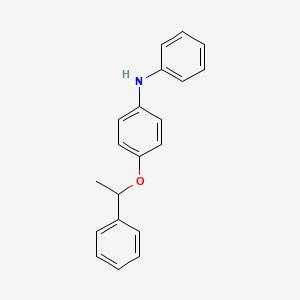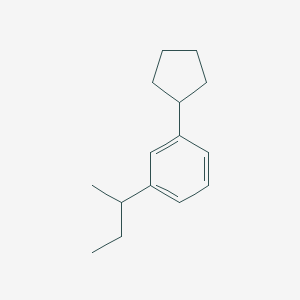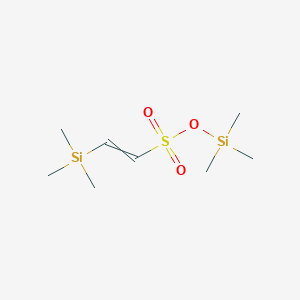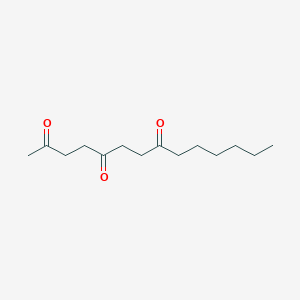
Tetradecane-2,5,8-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecane-2,5,8-trione is a chemical compound with a unique structure characterized by three ketone groups positioned at the 2nd, 5th, and 8th carbon atoms of a tetradecane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetradecane-2,5,8-trione can be achieved through various methods. One common approach involves the condensation reactions of renewable keto acids with paraformaldehyde. For instance, the reaction between 4-ketopimelic acid and paraformaldehyde at 80°C yields this compound . This method utilizes sulfuric acid and Amberlyst-H+ as catalysts to facilitate the condensation reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Tetradecane-2,5,8-trione undergoes various chemical reactions, including:
Oxidation: The ketone groups can be further oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: The ketone groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tetradecane-2,5,8-trione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Tetradecane-2,5,8-trione involves its interaction with molecular targets through its ketone groups. These groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, affecting their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tetradecane-2,12,14-trione: Another triketone with ketone groups at different positions.
2,9,13-trioxadispiro[4.1.4.3]tetradecane-3,6,10-trione: A dispiro bis-lactone ring system with similar structural features.
Uniqueness: Tetradecane-2,5,8-trione is unique due to the specific positioning of its ketone groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
62619-72-1 |
|---|---|
Molecular Formula |
C14H24O3 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tetradecane-2,5,8-trione |
InChI |
InChI=1S/C14H24O3/c1-3-4-5-6-7-13(16)10-11-14(17)9-8-12(2)15/h3-11H2,1-2H3 |
InChI Key |
KFZXXZNHGLKBRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)CCC(=O)CCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, trimethyl[(2-nitrophenyl)methoxy]-](/img/structure/B14530454.png)
![2-(Pyridin-4-yl)-4H-pyrano[3,2-c]pyridin-4-one](/img/structure/B14530457.png)
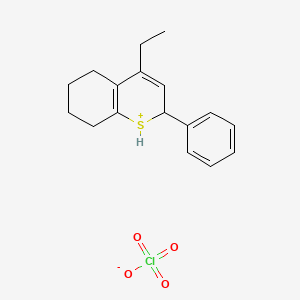
![6-[4-(Benzylideneamino)-5-phenyl-1,2,4-triazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14530469.png)
